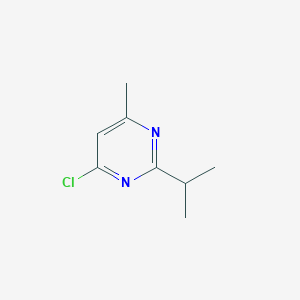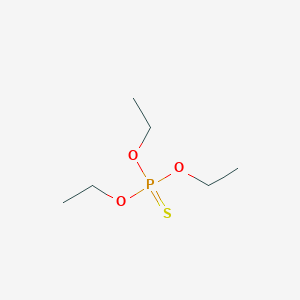![molecular formula C12H12N4O8 B046691 2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene CAS No. 116596-29-3](/img/structure/B46691.png)
2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene, commonly known as TNM, is a highly explosive compound that has been used in the production of explosives, propellants, and rocket fuels. TNM is a cyclic nitramine compound that is highly energetic and has a high detonation velocity.
Mécanisme D'action
The mechanism of action of TNM is not fully understood. It is believed that TNM inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. TNM has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Effets Biochimiques Et Physiologiques
TNM has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. TNM has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. In addition, TNM has been shown to have anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of TNM is its high explosive energy, which makes it useful in the production of explosives and propellants. TNM is also relatively easy to synthesize and purify. However, TNM is highly sensitive to shock, friction, and heat, which makes it difficult to handle in the laboratory.
Orientations Futures
There are a number of future directions for research on TNM. One area of research is the development of new synthesis methods that are safer and more efficient. Another area of research is the development of new applications for TNM, such as in the production of new types of explosives and propellants. Finally, there is a need for further research on the potential use of TNM in medicine as an anti-tumor agent.
Méthodes De Synthèse
TNM is synthesized by the reaction of hexamine with nitric acid and acetic anhydride. The reaction takes place in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The resulting product is a yellow crystalline solid that is purified by recrystallization.
Applications De Recherche Scientifique
TNM has been extensively studied for its use in the production of explosives and propellants. It has also been studied for its potential use in medicine as an anti-tumor agent. TNM has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propriétés
Numéro CAS |
116596-29-3 |
|---|---|
Nom du produit |
2,2,5,5-Tetranitrodecahydro-1,6:3,4-dimethanocyclobuta[1,2-a:3,4-a']dicyclopentene |
Formule moléculaire |
C12H12N4O8 |
Poids moléculaire |
340.25 g/mol |
Nom IUPAC |
2,2,6,6-tetranitropentacyclo[5.4.1.03,10.05,9.08,11]dodecane |
InChI |
InChI=1S/C12H12N4O8/c17-13(18)11(14(19)20)3-1-4-8-7(3)9-5(11)2-6(10(8)9)12(4,15(21)22)16(23)24/h3-10H,1-2H2 |
Clé InChI |
DPEXIVBHDYTQSN-UHFFFAOYSA-N |
SMILES |
C1C2C3C4C1C(C5C4C3C(C5)C2([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1C2C3C4C1C(C5C4C3C(C5)C2([N+](=O)[O-])[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Synonymes |
1,1,5,5-tetranitro-(4)peristylane decahydro-2,2,5,5-tetranitro-1,6:3,4-dimethyanocyclobuta(1,2:3,4)dicyclopentene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



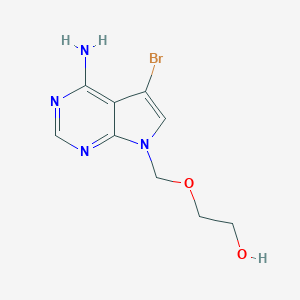
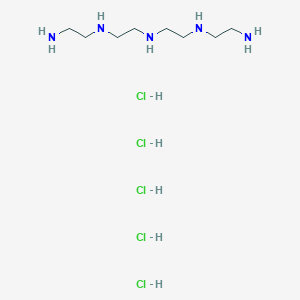
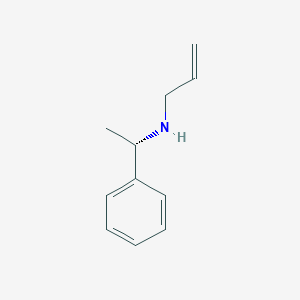
![[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B46612.png)
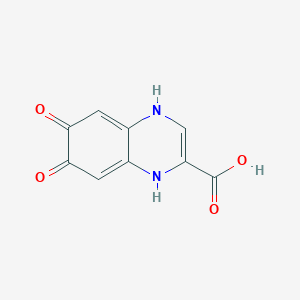
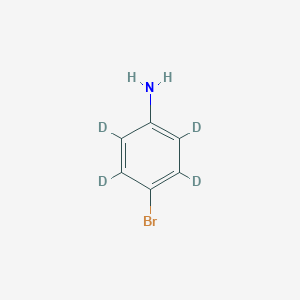
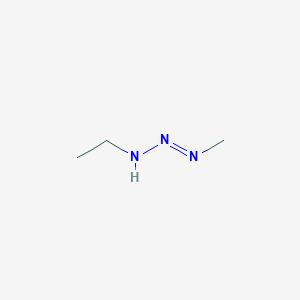
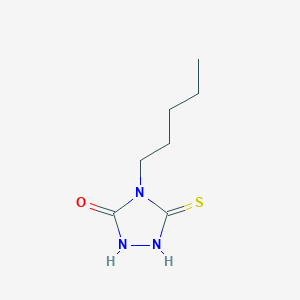
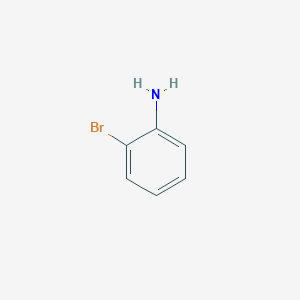
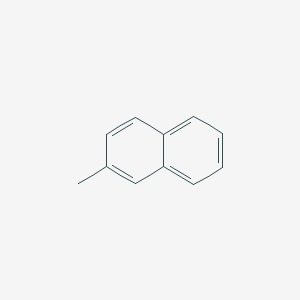
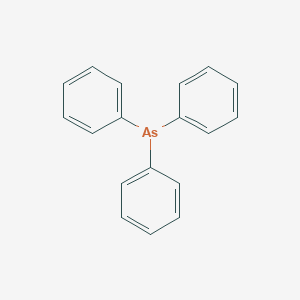
![4,6-Diamino-1-(4-chloro-phenyl)-2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B46630.png)
